1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is suggested that it may act as an antagonist to certain receptors, such as the calcitonin gene-related peptide (cgrp) receptor . This interaction could lead to changes in the function of these receptors, potentially altering cellular processes.
Biochemical Pathways
Related compounds have been implicated in the modulation of various biochemical pathways, including those involved in pain sensation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects and its mechanism of action in biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell lines, this compound has been observed to modulate cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, resulting in the upregulation or downregulation of target genes. These changes can affect cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential as a research tool for studying cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce substrate affinity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and protection from light. Prolonged exposure to adverse conditions can lead to degradation, affecting its efficacy in experiments. Long-term studies have indicated that the compound can have sustained effects on cellular function, with some changes persisting even after the compound is removed from the culture medium .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses have been found to produce therapeutic effects without significant toxicity, while high doses can lead to adverse effects, including toxicity and organ damage. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety. Threshold effects have also been observed, where a minimum concentration is required to elicit a biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, efflux, and intracellular localization, influencing its bioavailability and therapeutic potential. The compound’s distribution can also be affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be targeted to particular organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals to add the trifluoromethyl group to the aromatic ring.
Formation of the Final Compound: The final step involves the alkylation of the pyrazole ring with 3-(trifluoromethyl)benzyl chloride in the presence of a base to form 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine, which is then converted to its dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another compound containing the trifluoromethyl group, used in similar applications.
3-(Trifluoromethyl)pyrazole: A related compound with a similar structure, used as a building block in organic synthesis.
Uniqueness
1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine dihydrochloride is unique due to its specific combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1177355-59-7 |
---|---|
Molecular Formula |
C11H12Cl2F3N3 |
Molecular Weight |
314.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.